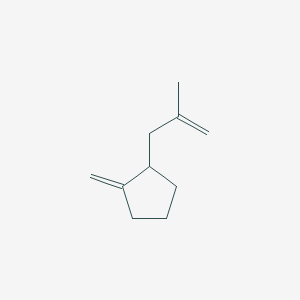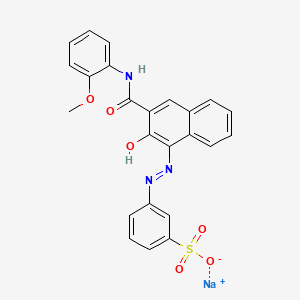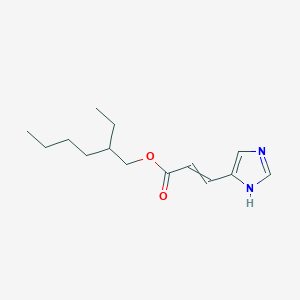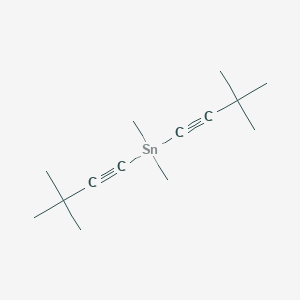
1-Methylidene-2-(2-methylprop-2-en-1-yl)cyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylidene-2-(2-methylprop-2-en-1-yl)cyclopentane is a hydrocarbon compound with the molecular formula C10H16 It is a member of the cycloalkane family, characterized by a cyclopentane ring with a methylidene and a 2-methylprop-2-en-1-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methylidene-2-(2-methylprop-2-en-1-yl)cyclopentane typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of cyclopentane derivatives and alkenyl halides in the presence of a strong base to facilitate the formation of the desired cycloalkane structure.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including catalytic hydrogenation and dehydrogenation processes. The use of advanced catalytic systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Methylidene-2-(2-methylprop-2-en-1-yl)cyclopentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under UV light or in the presence of a catalyst.
Major Products:
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Scientific Research Applications
1-Methylidene-2-(2-methylprop-2-en-1-yl)cyclopentane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methylidene-2-(2-methylprop-2-en-1-yl)cyclopentane involves its interaction with specific molecular targets and pathways. The compound can undergo various chemical transformations, influencing its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Cyclopentane: A simple cycloalkane with a five-membered ring.
2-Methylprop-2-en-1-ylcyclohexane: A similar compound with a cyclohexane ring instead of a cyclopentane ring.
1-Bromo-2-methylpropene: A halogenated derivative with similar structural features.
Uniqueness: 1-Methylidene-2-(2-methylprop-2-en-1-yl)cyclopentane is unique due to its specific substitution pattern and the presence of both a methylidene and a 2-methylprop-2-en-1-yl group on the cyclopentane ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
66054-18-0 |
|---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
1-methylidene-2-(2-methylprop-2-enyl)cyclopentane |
InChI |
InChI=1S/C10H16/c1-8(2)7-10-6-4-5-9(10)3/h10H,1,3-7H2,2H3 |
InChI Key |
ORMRPZHQGKGLIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CC1CCCC1=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Tributyl[cyclohexyl(1-ethoxyethoxy)methyl]stannane](/img/structure/B14475105.png)



![1-[[[(Aminomethylamino)methylamino]methylamino]methyl]-3-(2-methylpropyl)pyrrolidine-2,5-dione;molybdenum;oxygen(2-)](/img/structure/B14475128.png)

![Thiocyanic acid, 2-[[4-[bis[2-(acetyloxy)ethyl]amino]-2-methylphenyl]azo]-6-benzothiazolyl ester](/img/structure/B14475145.png)

![[4-(Benzyloxy)-2-bromo-5-methoxyphenyl]acetonitrile](/img/structure/B14475154.png)

